molecular formula C18H16ClN3OS B2720950 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207001-80-6

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2720950
CAS No.: 1207001-80-6
M. Wt: 357.86
InChI Key: BETUVDGWWNNWCP-UHFFFAOYSA-N
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Description

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a p-tolyl group, and an imidazole ring, which are linked through a thioacetamide moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of an aldehyde, an amine, and a source of ammonia or an ammonium salt. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.

    Introduction of the Chlorophenyl and p-Tolyl Groups: The chlorophenyl and p-tolyl groups are introduced through electrophilic aromatic substitution reactions. These reactions involve the use of chlorobenzene and toluene derivatives, respectively, in the presence of a suitable catalyst.

    Thioacetamide Formation: The final step involves the introduction of the thioacetamide moiety. This is typically achieved through the reaction of the imidazole derivative with thioacetic acid or a thioacetamide precursor under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Reagents such as sodium methoxide and potassium tert-butoxide are often employed.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate; typically carried out in organic solvents like dichloromethane or acetonitrile.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in solvents like tetrahydrofuran or ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: Investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites.

    Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response. Its effects on these pathways contribute to its potential therapeutic properties.

Comparison with Similar Compounds

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other imidazole derivatives, such as 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide and 2-((1-(3-chlorophenyl)-5-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide.

    Uniqueness: The presence of both chlorophenyl and p-tolyl groups in this compound provides a unique combination of electronic and steric effects. This makes it distinct in terms of reactivity and biological activity compared to other imidazole derivatives.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c1-12-5-7-13(8-6-12)16-10-21-18(24-11-17(20)23)22(16)15-4-2-3-14(19)9-15/h2-10H,11H2,1H3,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETUVDGWWNNWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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